

Application Note: Quantitative Analysis of 1-(2-Cyanobenzyl)piperazine using HPLC-MS

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Compound of Interest

Compound Name: **1-(2-Cyanobenzyl)piperazine**

Cat. No.: **B060602**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Cyanobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a cyanobenzyl group.^[1] The piperazine moiety is a prevalent structural motif in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anxiolytic, antiviral, and anticancer properties.^{[2][3]} The presence of two nitrogen atoms in the piperazine ring often enhances the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond acceptors/donors, which can improve water solubility and target interaction.^[3]

The cyanobenzyl group attached to the piperazine core may modulate the compound's biological activity and interaction with therapeutic targets, making it a compound of interest in neuropharmacology and other areas of drug discovery.^[1] Given its potential role in pharmaceutical development, a reliable and sensitive analytical method is crucial for its accurate quantification in various matrices during research and development phases, including synthesis verification, purity assessment, and metabolic studies.

This application note details a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the rapid and accurate quantification of **1-(2-Cyanobenzyl)piperazine**. The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Cyanobenzyl)piperazine** is presented in Table 1. This information is fundamental for method development, particularly for calculating exact mass and predicting ionization behavior.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₅ N ₃	[1] [4] [5]
Molecular Weight	201.27 g/mol	[1] [4] [5]
Synonyms	2-(Piperazin-1-ylmethyl)benzonitrile	[1]
Boiling Point	334.23°C at 760 mmHg	[6]
Density	1.133 g/cm ³	[6]
Flash Point	155.937°C	[6]

Experimental Protocols

This section provides a detailed protocol for the HPLC-MS analysis of **1-(2-Cyanobenzyl)piperazine**. The method is based on established principles for the analysis of similar piperazine derivatives and is optimized for sensitivity and specificity.

Materials and Reagents

- **1-(2-Cyanobenzyl)piperazine** reference standard (purity ≥97%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **1-(2-Cyanobenzyl)piperazine** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Matrix Samples (for method validation): If analyzing in a biological matrix (e.g., plasma), a protein precipitation step would be required. To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard. Vortex for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. Transfer the supernatant for analysis.^[7]

HPLC Conditions

The chromatographic separation is designed to achieve a sharp peak shape and adequate retention for **1-(2-Cyanobenzyl)piperazine**, separating it from potential impurities.

Parameter	Condition
Column	Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	See Table 2

Table 2: HPLC Gradient Elution Program

Time (min)	% Mobile Phase B
0.0 - 1.0	5
1.0 - 5.0	5 → 95
5.0 - 6.0	95
6.1 - 8.0	5 (Re-equilibration)

Mass Spectrometry Conditions

The mass spectrometer parameters are optimized for the selective detection and quantification of the target analyte using Multiple Reaction Monitoring (MRM).

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr
MRM Transitions	See Table 3

Table 3: Proposed MRM Transitions for Quantification and Confirmation

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
1-(2-Cyanobenzyl)piperazine	202.13	116.08	20	Quantifier
1-(2-Cyanobenzyl)piperazine	202.13	87.09	25	Qualifier

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data analysis.

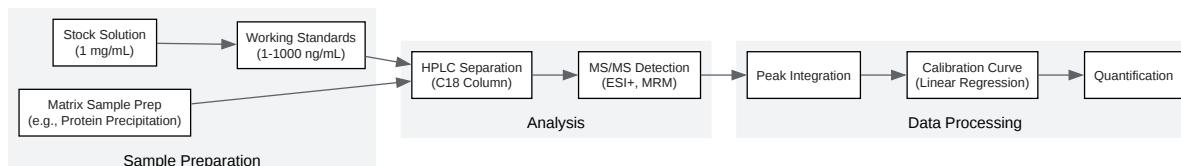


Figure 1: HPLC-MS Experimental Workflow

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Caption: Figure 1: HPLC-MS Experimental Workflow

Proposed Fragmentation Pathway

The structure of **1-(2-Cyanobenzyl)piperazine** and its proposed fragmentation in the mass spectrometer are shown below. The precursor ion $[M+H]^+$ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

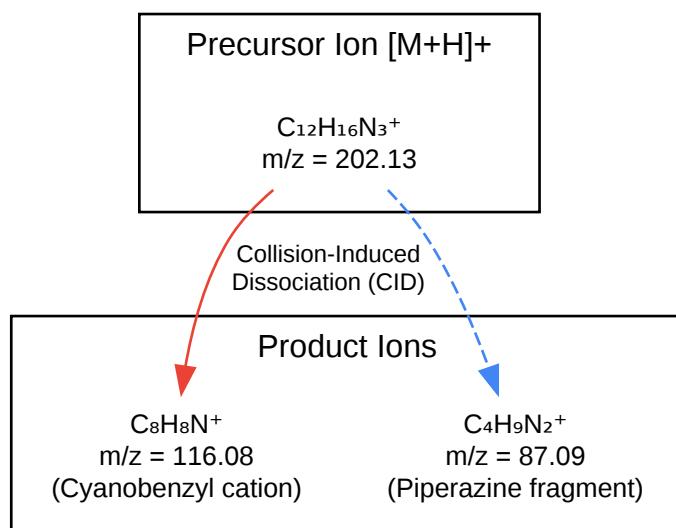


Figure 2: Proposed MS/MS Fragmentation

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